molecular formula C16H16N2O2 B8370274 6-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

6-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8370274
M. Wt: 268.31 g/mol
InChI Key: INRNWAMACSZKBL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one (I-11d: 0.400 g, 2.2471 mmol) was reacted with 3-iodo-4-methyl-pyridine (0.492 g, 2.2471 mmol), 1,4-dioxane (40 mL), copper iodide (0.042 g, 0.2247 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (0.095 g, 0.6741 mmol) and potassium phosphate (1.190 g, 5.6177 mmol) to afford the crude product. Purification by column chromatography on silica gel (80% ethylacetate in hexane) afforded 0.320 g of the product (53% yield).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.492 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.095 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.042 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2.I[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21])[CH2:7][CH2:6]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Step Two
Name
Quantity
0.492 g
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.095 g
Type
reactant
Smiles
Name
Quantity
1.19 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.042 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (80% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.